Pyridinium tribromide, Tech grade

CAS No.:

Cat. No.: VC16594972

Molecular Formula: C5H5Br3N-

Molecular Weight: 318.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5Br3N- |

|---|---|

| Molecular Weight | 318.81 g/mol |

| Standard InChI | InChI=1S/C5H5N.Br3/c1-2-4-6-5-3-1;1-3-2/h1-5H;/q;-1 |

| Standard InChI Key | NSBNSZAXNUGWDJ-UHFFFAOYSA-N |

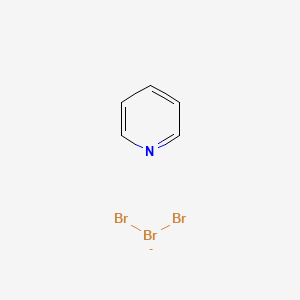

| Canonical SMILES | C1=CC=NC=C1.Br[Br-]Br |

Introduction

Chemical Identity and Technical Specifications

Pyridinium tribromide, technical grade, is systematically named monopyridin-1-ium tribromide and alternatively termed pyridine hydrobromide perbromide or pyridinium bromide perbromide . Its structure consists of a pyridinium cation () paired with a tribromide anion (), forming a stable ionic lattice that mitigates the hazards associated with free bromine .

Physical and Chemical Properties

Key physicochemical parameters include:

Technical grade material is characterized by ≥90% purity via iodometric titration, with residual solvents and inorganic impurities tightly controlled . For instance, iron content is limited to ≤0.0005%, and heavy metals (as Pb) to ≤10 ppm .

Synthesis and Manufacturing

Pyridinium tribromide is synthesized by reacting pyridine with bromine () in the presence of hydrogen bromide ():

This exothermic reaction proceeds under controlled conditions to avoid over-bromination . Industrial-scale production, as described by Ningbo Inno Pharmchem Co., Ltd., involves recrystallization from nonpolar solvents to achieve technical grade purity .

Quality Control Metrics

Manufacturers adhere to stringent specifications to ensure batch consistency:

| Parameter | Technical Grade Standard | Method |

|---|---|---|

| Purity (Iodometric) | ≥90.0% | Titration |

| Chloride (Cl) | ≤0.005% | Ion chromatography |

| Heavy Metals (Pb) | ≤10 ppm | ICP-MS |

| Melting Point Consistency | 127–136°C | DSC |

These criteria ensure the reagent’s suitability for demanding synthetic applications, such as pharmaceutical intermediate production .

Applications in Organic Synthesis

Bromination Reactions

Pyridinium tribromide excels in electrophilic bromination due to its controlled release of bromine () in solution . Key applications include:

-

Alkene Dibromination: Converts alkenes to vicinal dibromides with stereochemical retention. For example, cyclohexene reacts to form trans-1,2-dibromocyclohexane .

-

Aromatic Bromination: Activates electron-rich aromatics (e.g., phenol, aniline) for para-selective bromination, avoiding polybromination byproducts .

-

Heterocycle Functionalization: Brominates pyrrole and indole derivatives at the α-position, critical for drug discovery .

Oxidation Reactions

In the Appel reaction, pyridinium tribromide oxidizes alcohols to alkyl bromides alongside triphenylphosphine () :

This method is favored over thionyl chloride () for moisture-sensitive substrates .

Comparative Analysis with Alternative Brominating Agents

| Agent | Pyridinium Tribromide | Elemental Bromine () | N-Bromosuccinimide (NBS) |

|---|---|---|---|

| Volatility | Low | High | Low |

| Handling Safety | Moderate | Hazardous (corrosive, toxic fumes) | High |

| Reaction Control | Moderate | Poor (exothermic) | Excellent |

| Selectivity | Broad | Broad | High (radical reactions) |

| Cost | Moderate | Low | High |

Pyridinium tribromide balances safety and reactivity, making it preferable for small-scale syntheses, whereas NBS dominates radical brominations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume